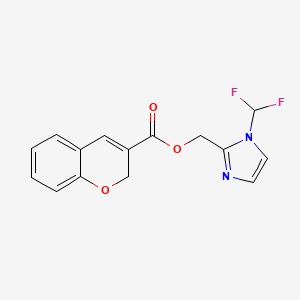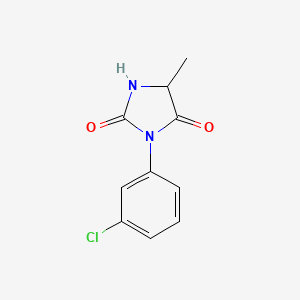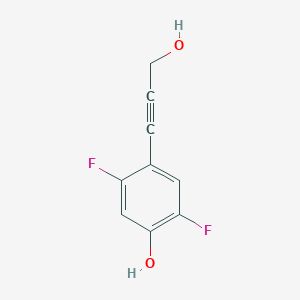
2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol is an organic compound with the molecular formula C9H6F2O2 This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a propynyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with a fluorinated benzene derivative.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be carried out using various oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions, particularly at the alkyne moiety.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,5-Difluoro-4-(3-oxoprop-1-yn-1-yl)phenol.
Reduction: Formation of 2,5-Difluoro-4-(3-hydroxypropyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol involves its interaction with specific molecular targets. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, contributing to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol
- 4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
- 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile
Uniqueness
2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol is unique due to the specific positioning of the fluorine atoms and the combination of functional groups
Propiedades
Fórmula molecular |
C9H6F2O2 |
|---|---|
Peso molecular |
184.14 g/mol |
Nombre IUPAC |
2,5-difluoro-4-(3-hydroxyprop-1-ynyl)phenol |
InChI |
InChI=1S/C9H6F2O2/c10-7-5-9(13)8(11)4-6(7)2-1-3-12/h4-5,12-13H,3H2 |
Clave InChI |
LXSJJQBPNFMDCN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)O)F)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12933826.png)
![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933830.png)
![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)
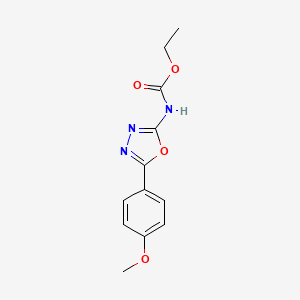

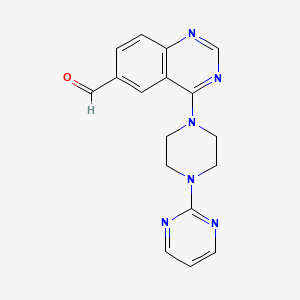
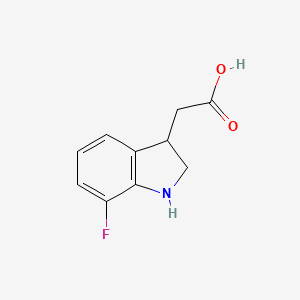



![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)

